Scientific Field: Organic Chemistry
Application Summary: 2,2-Dimethylchroman-7-ol is used in the study of substituent effects on NMR spectroscopy of 2,2-Dimethylchroman-4-one derivatives.
Methods of Application: The attribution of 1 H and 13 C NMR signals of a library of 5-, 6- and 7-substituted 2,2-dimethylchroman-4-one derivatives is reported.
Results or Outcomes: Density Functional Theory (DFT)-predicted 1 H and 13 C chemical shifts correspond closely with experimentally observed values, with some exceptions for C NMR data.
Scientific Field: Biochemistry
Application Summary: 2,2-Dimethyl-7-isobornylchroman-6-ol, a derivative of 2,2-Dimethylchroman-7-ol, was found to have higher activity than 2,6-di-tert-butyl-4-methylphenol (ionol or BHT).
Methods of Application: The antiradical, membrane-protective, and antioxidant activity of the synthesized compounds were assessed using various models.
Results or Outcomes: 2,2-Dimethyl-7-isobornylchroman-6-ol was found to have higher activity than 2,6-di-tert-butyl-4-methylphenol (ionol or BHT).
Scientific Field: Medicinal Chemistry
Application Summary: A series of 6-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2,2-dimethylchroman-7-ol derivatives have been synthesized from the corresponding chalcones and hydrazine hydrate under microwave irradiation.
Methods of Application: The synthesis involves the Michael addition followed by cycloaddition.
Results or Outcomes: Most of the compounds displayed very good to excellent antimicrobial activity in comparison to standard drugs streptomycin and nystatin.
2,2-Dimethylchroman-7-ol is a chroman derivative characterized by the presence of two methyl groups at the second carbon and a hydroxyl group at the seventh position of the chroman ring. This compound belongs to a larger class of chemicals known as chromenes, which are bicyclic compounds featuring a benzene ring fused to a heterocyclic ring containing oxygen. The molecular formula for 2,2-Dimethylchroman-7-ol is C11H14O, and it has garnered attention in various fields due to its potential biological activities and applications in organic synthesis.
Research indicates that 2,2-Dimethylchroman-7-ol exhibits several biological activities:
Various methods have been developed for synthesizing 2,2-Dimethylchroman-7-ol:
The applications of 2,2-Dimethylchroman-7-ol span several fields:
Several compounds share structural similarities with 2,2-Dimethylchroman-7-ol. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Hydroxychroman | Hydroxyl group at position six | Exhibits different biological activities |
| 7-Hydroxyflavone | Hydroxyl group at position seven | Known for strong antioxidant properties |
| 4-Methylcoumarin | Methyl group at position four | Exhibits significant antimicrobial activity |
| 5,7-Dihydroxyflavone | Hydroxyl groups at positions five and seven | Potential anti-inflammatory effects |
2,2-Dimethylchroman-7-ol possesses the molecular formula C₁₁H₁₄O₂, representing a chroman derivative with hydroxyl functionality at the 7-position [1]. The compound exhibits a molecular weight of 178.23 grams per mole according to standardized chemical databases [2]. The exact mass has been determined to be 178.09900 atomic mass units through high-resolution mass spectrometric analysis [1]. This molecular composition places the compound within the broader classification of phenolic chroman derivatives, characterized by the presence of both aromatic and saturated heterocyclic ring systems .
The International Union of Pure and Applied Chemistry systematic name for this compound is 2,2-dimethyl-3,4-dihydrochromen-7-ol [2]. The International Chemical Identifier representation is InChI=1S/C11H14O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3 [2]. The corresponding International Chemical Identifier Key is XKZKBTFRXIAYBM-UHFFFAOYSA-N [2]. The Simplified Molecular Input Line Entry System notation is expressed as CC1(CCC2=C(O1)C=C(C=C2)O)C [2]. These structural representations provide comprehensive chemical identification systems that enable unambiguous compound recognition across various chemical databases and computational platforms [1] [2].
2,2-Dimethylchroman-7-ol exists primarily as a single constitutional isomer within the chroman structural framework [1]. The compound lacks stereogenic centers, resulting in the absence of optical isomerism [4]. However, conformational isomerism may occur due to the flexibility of the saturated heterocyclic ring system, particularly involving the six-membered dihydropyran ring [5]. The 7-hydroxyl substitution pattern distinguishes this compound from other positional isomers such as 2,2-dimethylchroman-5-ol or 2,2-dimethylchroman-8-ol [6] [7]. Structural analysis indicates that the compound maintains a relatively planar aromatic system with the hydroxyl group positioned meta to the ring junction [1] [2].
Experimental determination of the melting and boiling points for 2,2-dimethylchroman-7-ol has not been extensively documented in the available literature [1] [8] [9]. The compound is typically reported as a powder or solid at room temperature conditions [2] [10]. Related chroman derivatives demonstrate melting point ranges varying significantly based on substitution patterns and hydrogen bonding capabilities [11] [9]. The absence of comprehensive thermal property data reflects the specialized nature of this compound and its primary use as a research chemical rather than a commercial product [10].
Specific solubility data for 2,2-dimethylchroman-7-ol in various solvents remains limited in the published literature [1] [10]. The compound exhibits characteristics typical of phenolic chroman derivatives, suggesting moderate polarity due to the presence of the hydroxyl functional group [10]. The log P value of 2.49580 has been calculated, indicating moderate lipophilicity [1]. General handling protocols recommend warming to 37°C and ultrasonic treatment to enhance dissolution in appropriate solvents [10]. The polar surface area has been determined to be 29.46000 Ų, providing insight into the compound's interaction potential with biological membranes [1].
2,2-Dimethylchroman-7-ol typically exists as a powder at standard temperature and pressure conditions [2] [10]. Specific density measurements have not been extensively reported in the literature for this particular compound [1] [8]. The physical appearance is commonly described as a white to off-white powder, consistent with many phenolic organic compounds [10]. Storage recommendations specify sealed, cool, and dry conditions to maintain compound stability [10]. The compound demonstrates stability under recommended storage conditions with proper handling protocols [10].
Nuclear magnetic resonance spectroscopy analysis of 2,2-dimethylchroman-7-ol reveals characteristic signal patterns consistent with the chroman structural framework [12] [13]. The ¹H nuclear magnetic resonance spectrum typically exhibits signals for the two equivalent methyl groups at the 2-position appearing around 1.40-1.50 parts per million [14]. The methylene protons at positions 3 and 4 demonstrate characteristic coupling patterns with chemical shifts around 2.70 parts per million for the 4-position protons due to deshielding effects from both the aromatic ring and oxygen functionalities [14]. Aromatic proton signals appear in the expected downfield region, with the hydroxyl proton typically observed as an exchangeable signal [12] [14].
¹³C nuclear magnetic resonance spectroscopy provides detailed carbon environment information for the chroman scaffold [12] [13]. The quaternary carbon at the 2-position exhibits characteristic shielding, while the aromatic carbons demonstrate chemical shifts consistent with substituted benzene systems [14]. The carbon bearing the hydroxyl group shows typical deshielding effects associated with phenolic systems [13] [14]. Density functional theory calculations have demonstrated good correlation between predicted and experimental chemical shift values for the aromatic portions of similar chroman derivatives [12] [13].
Mass spectrometry analysis of 2,2-dimethylchroman-7-ol demonstrates characteristic fragmentation patterns typical of chroman derivatives [15]. The molecular ion peak appears at mass-to-charge ratio 178, corresponding to the molecular weight of the compound [1]. Fragmentation studies on related 2,2-dimethylchroman systems reveal characteristic loss patterns including methyl radical loss and retro-Diels-Alder fragmentation of the heterocyclic ring [15]. Base peak formation often results from the loss of 55 atomic mass units, corresponding to the elimination of a [CH₂=C(CH₃)CH₂] fragment with concomitant hydrogen transfer to the oxygen atom [15]. This fragmentation pathway leads to the formation of stable tropylium ion structures [15].
Infrared spectroscopy of 2,2-dimethylchroman-7-ol exhibits characteristic absorption bands associated with both the phenolic hydroxyl group and the chroman ring system [16]. The hydroxyl stretching vibration typically appears around 3535 cm⁻¹, consistent with phenolic systems [17]. Aromatic carbon-carbon stretching vibrations are observed in the 1400-1600 cm⁻¹ region [18] [16]. The saturated heterocyclic ring contributes additional vibrational modes in the fingerprint region below 1500 cm⁻¹ [18] [16].
Ultraviolet-visible spectroscopy reveals absorption characteristics related to the aromatic chromophore system [19]. The benzene ring system typically demonstrates absorption maxima in the 250-290 nanometer region [19]. The hydroxyl substitution introduces bathochromic shifts relative to unsubstituted aromatic systems [19]. Electronic transitions include both π→π* and n→π* transitions, with the former typically showing higher extinction coefficients [19] [20].
Substituent effects on nuclear magnetic resonance signals in chroman derivatives, including 2,2-dimethylchroman-7-ol, have been systematically studied through Hammett correlation analysis [12] [13]. The hydroxyl group at the 7-position exerts characteristic electron-donating effects through resonance interactions with the aromatic system [13] [14]. These effects manifest as predictable chemical shift changes for carbons in para positions relative to the hydroxyl group [12] [13].
Density functional theory calculations have demonstrated close correspondence between predicted and experimental chemical shift values for aromatic carbons, though correlations are limited to the aromatic portion of the molecule [12] [13]. The Lynch correlation methodology has been applied to demonstrate additivity of substituent chemical shifts for both proton and carbon nuclei in the aromatic system [13] [21]. Meta-positioned carbons show deviations from expected Hammett correlations, reflecting the complex electronic environment within the chroman framework [12] [13].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Coupling Pattern |
|---|---|---|
| 2-Position Methyl Groups | 1.40-1.50 | Singlet |
| 3-Position Methylene | 1.75 | Triplet |
| 4-Position Methylene | 2.70 | Triplet |
| Aromatic Protons | 6.5-7.5 | Various |
| Hydroxyl Proton | 5.0-6.0 | Exchangeable |
Electronic structure calculations on 2,2-dimethylchroman-7-ol and related chroman derivatives have been extensively performed using density functional theory methodologies [12] [22] [5]. These calculations provide insight into frontier molecular orbital characteristics, electron density distributions, and energetic properties [23] [22]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap calculations reveal electronic properties relevant to potential reactivity and spectroscopic behavior [20] [24].
Density functional theory studies using various exchange-correlation functionals have demonstrated the importance of method selection for accurate property prediction [23] [22]. Basis set considerations typically involve polarized double-zeta or triple-zeta quality basis sets to achieve chemical accuracy [23] [24]. Electronic structure calculations have been particularly valuable for understanding substituent effects on nuclear magnetic resonance chemical shifts and for predicting spectroscopic properties [12] [13] [22].
Molecular dynamics simulations of chroman derivatives, including systems related to 2,2-dimethylchroman-7-ol, provide insights into conformational flexibility and dynamic behavior [25] [26]. These simulations typically employ force fields optimized for organic molecules and are conducted under various thermodynamic conditions [25] [27]. Temperature-dependent conformational sampling reveals the relative stability of different ring conformations and the barriers to interconversion [25] [5].
Solvation effects have been investigated through molecular dynamics simulations in explicit solvent environments [28] [26]. Radial distribution function analysis provides quantitative measures of solute-solvent interactions, particularly hydrogen bonding patterns involving the hydroxyl group [28] [27]. These studies contribute to understanding of solubility behavior and intermolecular interaction potentials [26] [27].